BCI-121 -

BCI-121

Catalog Number: EVT-261142
CAS Number:
Molecular Formula: C14H18BrN3O2
Molecular Weight: 340.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCI-121 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It inhibits histone H3 lysine 4 (H3K4) di- and trimethylation in HT-29 cell lysates when used at a concentration of 100 µM. BCI-121 (100 µM) inhibits proliferation in a panel of colorectal, lung, pancreatic, prostate, and ovarian cancer cell lines in an SMYD3 expression-dependent manner. It induces cell cycle arrest at the S phase and decreases global H5K4 methylation and H3K4 dimethylation in HT-29 cells in a concentration-dependent manner. Intratumoral injection of BCI-121 (20 µM) reduces tumor volume in an MHCC97H hepatocellular carcinoma (HCC) mouse xenograft model.
Novel SMYD3 inhibitor, impairing cancer cell growth
BCI-121 is an SMYD3 inhibitor. It acts by impairing cancer cell growth.

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high affinity for human and rhesus CGRP receptors, effectively inhibiting CGRP-induced dermal vasodilation. This compound is currently in clinical development for the acute treatment of migraine. []

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is another potent antagonist of the human CGRP receptor, demonstrating efficacy in treating migraine. It exhibits favorable potency, a promising toxicology profile, and exceptional aqueous solubility. BMS-694153 shows dose-dependent activity in established migraine models and has good intranasal bioavailability in rabbits. []
  • Compound Description: TP0439150 acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It displays potent GlyT1 inhibitory activity with favorable pharmacokinetic properties and effectively increases cerebrospinal fluid glycine concentrations in rats. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

  • Compound Description: D2AAK4 acts as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs). This compound was identified through structure-based virtual screening and shows an atypical antipsychotic profile with low affinity for off-target interactions. D2AAK4 interacts with aminergic GPCRs, forming electrostatic interactions through its protonatable nitrogen atom with the conserved Asp 3.32 residue of the receptors. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n acts as a potent and orally available GlyT1 inhibitor. This compound was developed as a structurally distinct backup to TP0439150, exhibiting a favorable CNS multiparameter optimization (CNS MPO) score and improved physicochemical properties. It demonstrates potent GlyT1 inhibition, advantageous pharmacokinetics, and effectively elevates glycine concentrations in rat cerebrospinal fluid. []
Source and Classification

BCI-121 is classified as a small-molecule inhibitor targeting histone methyltransferases, specifically SMYD3. It has been derived from a series of compounds identified through virtual screening aimed at discovering new inhibitors of this enzyme. The compound's structure and activity have been characterized in various studies, highlighting its potential in cancer research and treatment .

Synthesis Analysis

The synthesis of BCI-121 involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with commercially available starting materials, leading to the creation of a brominated intermediate.
  2. Substitution Reactions: This intermediate undergoes substitution reactions to introduce necessary functional groups.
  3. Final Assembly: The final step involves coupling the intermediate with other reagents to yield BCI-121.

The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to maximize yield and purity. Industrial production methods mirror these synthetic routes but are adapted for larger-scale manufacturing, employing automated systems and advanced purification techniques such as crystallization and chromatography .

Molecular Structure Analysis

BCI-121's molecular structure has been analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. The compound exhibits specific peaks that correlate with its functional groups and core structure. The detailed analysis suggests that optimizing its chemical structure could enhance its potency against SMYD3 .

Key Structural Features:

  • Core Structure: Characterized by a brominated moiety that plays a crucial role in its interaction with SMYD3.
  • Functional Groups: Various substituents that influence its biological activity and solubility.
Chemical Reactions Analysis

BCI-121 participates in several chemical reactions:

  1. Oxidation: Under certain conditions, BCI-121 can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions modify functional groups on the compound.
  3. Substitution: Various substitution reactions allow for the introduction of different substituents.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products:

The products formed depend on the specific reagents and conditions used, with oxidation yielding hydroxyl derivatives and substitution introducing various alkyl or aryl groups.

Mechanism of Action

BCI-121 inhibits SMYD3 by competing with the natural substrate for binding at the enzyme's active site. This inhibition prevents the methylation of histone H4, leading to alterations in chromatin structure and subsequent changes in gene expression. Inhibition of SMYD3 results in downregulation of genes associated with cell proliferation and survival, effectively impeding cancer cell growth .

Key Mechanistic Insights:

  • Target Interaction: BCI-121 binds to the active site of SMYD3.
  • Impact on Gene Expression: The compound alters histone methylation patterns, influencing transcriptional activation.
Physical and Chemical Properties Analysis

BCI-121 possesses distinct physical and chemical properties that influence its biological activity:

  • Solubility: Limited

Properties

Product Name

BCI-121

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

InChI

InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)

InChI Key

KSUYPIXCRPCPGF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br

Solubility

Soluble in DMSO

Synonyms

BCI-121; BCI 121; BCI121;

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.